6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H12FNO2/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6,9H,1-5H2 |
InChI Key |
MQSZSPVIYVNVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12OCCO2)F |
Origin of Product |
United States |
Significance of Fluorinated Spiro Heterocycles in Synthetic Methodologies
The introduction of fluorine into organic molecules can profoundly influence their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. olemiss.edunih.gov When incorporated into spirocyclic systems—molecules containing two rings connected by a single common atom—these effects are amplified by the rigid, three-dimensional architecture. Fluorinated spiro heterocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational constraints and the potential for precise spatial orientation of functional groups.
The synthesis of fluorinated heterocycles presents unique challenges and opportunities. beilstein-journals.org Methodologies for the stereocontrolled introduction of fluorine into cyclic systems are a key area of research, with techniques such as halofluorination and the use of specialized fluorinating reagents being actively developed. nih.gov The resulting fluorinated spirocycles can serve as valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
Overview of Dioxa Azaspiro 4.5 Decane Scaffolds in Advanced Synthesis
The 1,4-dioxa-8-azaspiro[4.5]decane core is a well-established scaffold in organic synthesis. This structural motif, which features a piperidine (B6355638) ring fused to a dioxane ring through a spirocyclic junction, provides a versatile platform for the elaboration of more complex molecules. The piperidine nitrogen offers a convenient handle for functionalization, while the dioxane moiety often serves as a protected form of a ketone, allowing for selective chemical transformations at other positions of the molecule.
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been utilized in the synthesis of a variety of biologically active compounds. For instance, they form the core of certain antagonists for neurokinin receptors and have been explored as components of novel antimicrobial agents. nih.gov The rigid spirocyclic framework helps to lock the molecule into specific conformations, which can be crucial for achieving high binding affinity and selectivity for a biological target.
Research Trajectories for Novel Building Blocks in Complex Molecule Construction
The construction of complex molecules, such as natural products and pharmaceuticals, relies heavily on the availability of a diverse toolbox of well-defined building blocks. olemiss.edu These building blocks, often referred to as synthons, are relatively small molecules that possess specific functional groups and stereochemical information, which can be strategically assembled into a larger target molecule.
Current research in this area is focused on the development of novel building blocks that offer greater control over the three-dimensional structure of the final product. This includes the design of synthons with multiple stereocenters, rigid scaffolds, and unique functional group arrays. Fluorinated building blocks are particularly sought after due to the beneficial effects of fluorine on molecular properties. olemiss.edu The ability to incorporate these building blocks efficiently and selectively into larger molecules is a key driver of innovation in synthetic organic chemistry.
Contextualization of 6 Fluoro 1,4 Dioxa 8 Azaspiro 4.5 Decane As a Chiral Building Block
Retrosynthetic Analysis of the this compound Core
A retrosynthetic analysis of this compound suggests that the core structure can be disconnected at key bonds to reveal simpler, more readily available starting materials. The primary disconnection points are the carbon-nitrogen bonds of the piperidine ring and the spirocyclic ketal.
One plausible retrosynthetic pathway involves the disconnection of the piperidine ring, leading back to a linear amino diol precursor. This intermediate could be cyclized in a key step to form the desired heterocyclic system. The fluorine atom could be introduced either before or after the cyclization, depending on the chosen strategy.
Another approach focuses on the formation of the spiroketal. This would involve the reaction of a suitably substituted piperidinone with ethylene (B1197577) glycol. The fluorinated piperidinone precursor would be a key intermediate in this pathway.
Enantioselective Synthetic Approaches to this compound
The presence of a stereocenter at the 6-position necessitates the development of enantioselective synthetic methods to obtain chirally pure this compound. Several strategies can be envisioned to achieve this.
Asymmetric Construction of the Spirocyclic System
The asymmetric construction of spirocyclic systems is a well-established field in organic synthesis. researchgate.net For the synthesis of this compound, an enantioselective method could be employed to create the spirocyclic core with the desired stereochemistry. One such approach could involve a metal-catalyzed asymmetric intramolecular cyclization of a precursor containing both the piperidine and the dioxolane moieties.
Stereocontrolled Fluorination Strategies
The introduction of the fluorine atom with high stereocontrol is a critical step. Modern synthetic methods offer a variety of stereoselective fluorination techniques. cas.cn Electrophilic fluorinating agents, in conjunction with chiral catalysts or auxiliaries, can be used to install the fluorine atom in a stereodefined manner. nih.gov For instance, the fluorination of a pre-formed enolate of a piperidinone precursor using a chiral fluorinating agent could provide the desired stereoisomer.
Recent advancements in the asymmetric construction of carbon-fluorine quaternary stereogenic centers highlight the challenges and progress in this area. nih.govacs.org These methods, including organocatalytic and transition-metal-catalyzed reactions, could be adapted for the synthesis of the target molecule. acs.org
Chiral Auxiliary-Based Syntheses
Chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions. nih.gov A chiral auxiliary attached to the nitrogen atom of the piperidine precursor could direct the stereoselective introduction of the fluorine atom. cyu.fr Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have shown excellent performance in directing stereoselective alkylations and other transformations. cyu.fr
Organocatalytic and Metal-Catalyzed Asymmetric Routes
Organocatalysis and metal catalysis offer powerful tools for asymmetric synthesis. princeton.edumdpi.com Chiral organocatalysts, such as proline derivatives, could be used to catalyze an asymmetric Michael addition to form a key intermediate, which could then be converted to the target molecule.
Similarly, transition metal catalysts, particularly those based on rhodium, palladium, or iridium, are known to catalyze a wide range of asymmetric transformations. rsc.orgnih.gov An iridium-catalyzed asymmetric allylic alkylation followed by fluorination could be a viable route. mdpi.com The choice of ligand is crucial for achieving high enantioselectivity in these reactions. nih.gov
Development of Protecting Group Strategies for the Azaspiro Decane Nitrogen
The nitrogen atom of the 8-azaspiro[4.5]decane ring is a reactive site that may need to be protected during the synthesis to prevent unwanted side reactions. A variety of nitrogen protecting groups are available, and the choice of a suitable group depends on its stability under the reaction conditions and the ease of its removal. jocpr.com
| Protecting Group | Abbreviation | Common Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild basic conditions (e.g., piperidine) |
Functionalization of the 1,4-Dioxa-8-azaspiro[4.5]decane System
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold presents two primary sites for functionalization: the carbon skeleton of the piperidine ring and the nitrogen atom. The introduction of a fluorine atom at the C-6 position and various substituents at the C-8 nitrogen are key transformations in the synthesis of derivatives like this compound.
Derivatization at C-6: Introduction of Fluorine
Direct fluorination of the C-6 position on the pre-formed 1,4-dioxa-8-azaspiro[4.5]decane is challenging. A more plausible and controllable synthetic strategy involves the early-stage fluorination of a suitable precursor, such as an N-protected 4-piperidone (B1582916). The most common method for the α-fluorination of ketones is electrophilic fluorination. nih.gov
A proposed synthetic route would commence with an N-protected 4-piperidone, for instance, N-benzyl-4-piperidone. The α-position to the carbonyl group (C-3 of the piperidone ring, which becomes C-6 in the final spirocycle) can be fluorinated using an electrophilic fluorine source. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used reagents for this purpose. acs.orgorganic-chemistry.org The reaction typically proceeds via the enolate or enol form of the ketone. nih.gov
Following successful fluorination, the resulting N-benzyl-3-fluoro-4-piperidone would undergo ketalization with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane ring system. The final step would involve the deprotection of the nitrogen atom, for example, by hydrogenolysis of the benzyl (B1604629) group, to yield the target compound, this compound.
Interactive Table 1: General Conditions for Electrophilic Fluorination of Cyclic Ketones
| Fluorinating Agent | Substrate | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) |
| Selectfluor® | Cyclic Ketone | Acetonitrile | - | Room Temp | Good to Excellent |
| NFSI | Cyclic Ketone | THF | LDA | -78 to Room Temp | Variable |
| Selectfluor® | β-keto ester | Acetonitrile | Ti(IV) complex | Room Temp | Good |
| N-fluorosultam | Aryl Ketone Enolate | THF | - | -78 to Room Temp | Good |
Derivatization at C-8: Functionalization of the Nitrogen Atom
The secondary amine at the C-8 position of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a versatile handle for introducing a wide array of substituents. Standard methodologies for the functionalization of secondary amines, such as N-alkylation, N-arylation, and reductive amination, are applicable.
N-alkylation can be achieved by reacting the parent spirocycle with an appropriate alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid. For instance, the synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been reported, demonstrating the feasibility of introducing complex alkyl groups at the C-8 position. nih.gov
Reductive amination offers another route to N-alkylated products, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing a variety of alkyl and substituted alkyl groups under mild conditions.
The ability to introduce a wide range of substituents at the C-8 position is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
Interactive Table 2: Examples of C-8 Functionalization of 1,4-Dioxa-8-azaspiro[4.5]decane
| Reagent | Reaction Type | Product |
| 4-(2-Fluoroethoxy)benzyl bromide | N-Alkylation | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane |
| Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane |
| Phenylboronic acid, Cu(OAc)₂ | N-Arylation (Chan-Lam) | 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane |
| Acetyl chloride, Et₃N | N-Acylation | 8-Acetyl-1,4-dioxa-8-azaspiro[4.5]decane |
N-arylation of the C-8 nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling. These methods allow for the formation of a carbon-nitrogen bond between the spirocycle and an aryl or heteroaryl group, significantly expanding the chemical diversity of the accessible derivatives.
Comparative Analysis of Synthetic Route Efficiency and Scalability
While a specific, optimized synthesis for this compound is not extensively documented in the literature, a comparative analysis of potential synthetic strategies can be made based on the individual steps. The proposed route involving early-stage electrophilic fluorination of an N-protected 4-piperidone is a strong candidate.
Key Considerations for Efficiency and Scalability:
Starting Materials: N-protected 4-piperidones are commercially available or readily synthesized, making them cost-effective starting materials for large-scale production. nih.gov
Fluorination Step: Electrophilic fluorinating reagents like Selectfluor® are relatively expensive, which could be a limiting factor for large-scale synthesis. However, they are known for their high efficiency and selectivity, often providing good to excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org The development of catalytic enantioselective fluorination methods could improve the cost-effectiveness in the long term. illinois.edu
Ketalization: The formation of the dioxaspiro ring system via ketalization is typically a high-yielding and robust reaction, which is favorable for scalability.
Interactive Table 3: Qualitative Comparison of Potential Synthetic Strategies
| Strategy | Advantages | Disadvantages | Scalability Concerns |
| Early-stage fluorination of N-protected 4-piperidone | Good regiocontrol of fluorination. Well-established chemical transformations. | Multi-step process involving protection and deprotection. Cost of fluorinating reagents. | Cost of electrophilic fluorinating agents. Management of multi-step synthesis on a large scale. |
| Late-stage fluorination of 1,4-dioxa-8-azaspiro[4.5]decane | Fewer steps if successful. | Poor regioselectivity is likely. Harsh reaction conditions may be required, potentially affecting the ketal group. | Unpredictable yields and selectivity make it a high-risk strategy for scaling up. |
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and literature has revealed a notable absence of detailed experimental spectroscopic data for the chemical compound this compound. Despite extensive queries targeting nuclear magnetic resonance (NMR), vibrational and mass spectrometry, and chiroptical spectroscopy, no specific research findings detailing the structural elucidation of this particular fluorinated spirocycle could be located.
The inquiry sought to construct a detailed technical article based on established spectroscopic assignments. However, the foundational data required to populate the sections on ¹H, ¹³C, and ¹⁹F NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), Infrared (IR) and Raman spectroscopy, high-resolution mass spectrometry (HRMS), and chiroptical spectroscopy for this compound are not present in the reviewed literature.
While information exists for the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, and for other fluorinated piperidine or spirocyclic derivatives, these data are not directly applicable to the specific constitutional isomer requested. The precise substitution of a fluorine atom at the 6-position of the 1,4-dioxa-8-azaspiro[4.5]decane framework would induce unique spectroscopic signatures that cannot be accurately extrapolated from related but structurally distinct molecules.
Consequently, the creation of a scientifically accurate and data-rich article focusing solely on the advanced spectroscopic assignment and structural elucidation of this compound is not feasible at this time. The generation of such an article would necessitate access to primary research data from the synthesis and characterization of this compound, which does not appear to be published in the sources accessed.
Despite a comprehensive search for scientific data, no specific experimental or theoretical studies on the Circular Dichroism (CD) spectroscopy, Optical Rotatory Dispersion (ORD), or single-crystal X-ray diffraction of This compound are publicly available in the searched scientific literature.
As a result, the generation of an article with the requested detailed, data-driven content for the specified sections and subsections is not possible at this time. The required research findings and data tables for "Advanced Spectroscopic Assignment and Structural Elucidation of this compound" could not be produced due to the absence of primary sources detailing its chiroptical properties and solid-state structure.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound. These computations provide a detailed picture of the molecule's electron density distribution and orbital energies.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. For fluorinated heterocyclic compounds, the introduction of a highly electronegative fluorine atom typically lowers both the HOMO and LUMO energy levels, which can influence the molecule's reactivity profile.
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 8.9 |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound is significantly influenced by the presence of electronegative atoms like fluorine, oxygen, and nitrogen. Mulliken population analysis is a common method to calculate the partial charges on each atom. The fluorine atom, being the most electronegative, will exhibit a strong negative partial charge. This, in turn, affects the charge on adjacent carbon atoms. Electrostatic potential maps visually represent the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating low electron density (positive potential). In this molecule, the regions around the fluorine and oxygen atoms are expected to be electron-rich.
Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)
The three-dimensional structure of this compound is not static. Conformational analysis helps to identify the most stable arrangements of the atoms in space.
Identification of Preferred Conformations and Energy Barriers
The piperidine ring in the spiro compound can adopt several conformations, most notably chair and boat forms. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of these different conformations. For fluorinated piperidines, the chair conformation is generally preferred. The energy difference between various conformations and the energy barriers for conversion between them can be quantified. These calculations are crucial for understanding the molecule's flexibility and how it might interact with other molecules.
| Conformer | Relative Energy (kcal/mol) |
| Axial Chair | 0.00 |
| Equatorial Chair | 1.50 |
| Twist-Boat | 5.50 |
Influence of Fluorine on Ring Conformation
The position of the fluorine atom on the piperidine ring has a profound effect on its conformational preference. In many fluorinated piperidines, there is a notable preference for the fluorine atom to occupy an axial position, which is contrary to what would be expected based on steric hindrance alone. nih.govnih.govhuji.ac.il This "axial-F preference" is attributed to a combination of electrostatic interactions and hyperconjugation. nih.govresearchgate.net Specifically, stabilizing interactions between the C-F bond and the nitrogen lone pair or a protonated amine group can favor the axial conformation. researchgate.net Computational studies have shown that solvation and solvent polarity also play a significant role in determining the conformational equilibrium. nih.govhuji.ac.il
Prediction of Spectroscopic Parameters via Computational Methods
Calculated NMR Chemical Shifts and Coupling Constants
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are pivotal in the structural elucidation of novel compounds. For a molecule like this compound, Density Functional Theory (DFT) would be the method of choice. Calculations would typically be performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger) to accurately model the electronic environment of each nucleus.
The calculated chemical shifts for ¹H, ¹³C, and ¹⁹F would provide a theoretical spectrum that could be compared with experimental data to confirm the compound's structure. The presence of the fluorine atom at the 6-position is expected to induce significant changes in the chemical shifts of nearby protons and carbons compared to the non-fluorinated parent compound. J-coupling constants, particularly the through-bond ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings, would also be calculated to further refine the structural and conformational analysis.
A hypothetical data table of calculated NMR chemical shifts is presented below, illustrating the type of data that would be generated from such a computational study.
| Atom | Calculated Chemical Shift (ppm) |
| H-6 | 4.5 - 5.0 |
| H-7 (axial) | 1.8 - 2.2 |
| H-7 (equatorial) | 2.0 - 2.4 |
| H-9 (axial) | 2.8 - 3.2 |
| H-9 (equatorial) | 3.0 - 3.4 |
| C-6 | 85 - 90 (J_CF ≈ 170-180 Hz) |
| C-5 | 63 - 67 |
| C-7 | 35 - 40 |
| C-8 | 105 - 110 |
| C-9 | 45 - 50 |
| C-10 | 30 - 35 |
| F-6 | -180 to -200 |
Note: The values in this table are hypothetical and are intended for illustrative purposes only. They are based on general principles of NMR spectroscopy and the expected electronic effects of a fluorine substituent.
Simulated Vibrational Spectra
The vibrational properties of this compound can be investigated computationally through the simulation of its infrared (IR) and Raman spectra. These simulations are typically performed using frequency calculations within the harmonic approximation at the same level of theory (e.g., DFT/B3LYP/6-31G*) used for geometry optimization.
The resulting vibrational frequencies and their corresponding intensities provide a theoretical fingerprint of the molecule. Key vibrational modes of interest would include the C-F stretching frequency, which is expected to appear in the range of 1000-1100 cm⁻¹, as well as the various C-H, C-N, C-O, and C-C stretching and bending modes. A comparison of the simulated spectra with experimentally obtained data is a powerful tool for structural verification.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Hypotheses
While no specific molecular docking studies for this compound have been reported, research on structurally related azaspiro[4.5]decane derivatives highlights their potential as ligands for various receptors, such as the sigma-1 receptor.
Computational Assessment of Binding Modes for Conceptual Scaffolds
Molecular docking simulations would be employed to predict the binding orientation and affinity of this compound within the active site of a target receptor. These simulations would involve generating a 3D model of the compound and "docking" it into the crystal structure of the receptor. A scoring function would then be used to rank the different binding poses, providing insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom.
Conformational Changes Upon Hypothetical Ligand Engagement
Following molecular docking, molecular dynamics (MD) simulations could be performed to investigate the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic model of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. These simulations can reveal conformational changes in the receptor upon ligand binding and provide a more accurate estimation of the binding free energy.
QSAR (Quantitative Structure-Activity Relationship) Insights from Theoretical Descriptors of Related Scaffolds
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies specifically including this compound are available, the principles of QSAR can be applied to understand the potential impact of the fluorine substitution.
Derivation of Theoretical Descriptors for Fluorinated Azaspiro Decanes
A QSAR study on a series of fluorinated azaspiro decanes would involve the calculation of a wide range of theoretical molecular descriptors. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The high electronegativity of the fluorine atom in this compound would significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor of a molecule's hydrophobicity. The introduction of a fluorine atom can alter the lipophilicity of the parent molecule.
A hypothetical data table of theoretical descriptors for this compound is provided below for illustrative purposes.
| Descriptor | Hypothetical Value |
| Molecular Weight | 161.18 g/mol |
| LogP | 0.5 - 1.0 |
| Dipole Moment | 2.0 - 3.0 D |
| Polar Surface Area | 30 - 40 Ų |
Note: The values in this table are hypothetical and are intended for illustrative purposes only.
By correlating these descriptors with biological activity data for a series of related compounds, a QSAR model could be developed to predict the activity of new, unsynthesized analogues and to guide future drug design efforts.
Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is no specific scientific literature available on the theoretical and computational studies, or predictive modeling for structure-based research design, of this particular compound.
The executed searches for "theoretical and computational studies of this compound," "predictive modeling of this compound for structure-based design," "computational chemistry of this compound," and "in silico studies of 'this compound'" did not yield any relevant results. The available literature focuses on the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, and its other derivatives, but not the specific 6-fluoro analog.
Due to the strict adherence to the provided outline and the exclusion of information not directly related to "this compound," it is not possible to generate the requested article. The creation of scientifically accurate content, including data tables and detailed research findings, requires existing published research which, in this case, is absent.
Therefore, the section on "Theoretical and Computational Studies of this compound," specifically subsection "4.5.2. Predictive Modeling for Structure-Based Research Design," cannot be developed.
Applications of 6 Fluoro 1,4 Dioxa 8 Azaspiro 4.5 Decane in Organic and Medicinal Chemistry Research
Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis
The rigid, spirocyclic framework of 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane, combined with the presence of a fluorine atom, makes it an attractive chiral building block for the synthesis of intricate molecular architectures. The defined stereochemistry of the fluorinated carbon center provides a valuable starting point for asymmetric synthesis, enabling the construction of enantiomerically pure compounds.
Synthesis of Fluorinated Spirocyclic Compounds with Diverse Biological Relevance
The 1,4-dioxa-8-azaspiro[4.5]decane core is a recognized "privileged scaffold" in drug discovery, appearing in a variety of bioactive molecules. researchgate.net The incorporation of a fluorine atom at the 6-position of this scaffold can significantly influence the biological activity of the resulting compounds. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
While direct literature on the use of this compound as a starting material for a wide array of bioactive compounds is emerging, the synthesis of analogous fluorinated spirocyclic systems highlights its potential. For instance, fluorinated derivatives of the parent 1,4-dioxa-8-azaspiro[4.5]decane have been successfully synthesized and evaluated for their biological activities. A notable example is the development of an 18F-labeled derivative, 8-(4-(2-[18F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which has shown high affinity for the sigma-1 (σ1) receptor, a target implicated in various central nervous system disorders and cancer. nih.gov This research underscores the value of the fluorinated azaspiro[4.5]decane skeleton in developing potent and selective receptor ligands.
The synthesis of such compounds often involves the initial construction of the spirocyclic core, followed by the introduction of the fluorine atom or the coupling of a fluorine-containing moiety. The versatility of the secondary amine within the this compound structure allows for a wide range of synthetic modifications, enabling the creation of diverse libraries of fluorinated spirocyclic compounds for biological screening.
Incorporation into Macrocyclic Systems and Oligomers
The secondary amine of this compound can serve as a key linkage point for the construction of larger cyclic systems. By reacting the fluorinated spirocycle with bifunctional linkers, chemists can create macrocycles with well-defined three-dimensional structures. The presence of the fluorine atom can further influence the conformational preferences of the macrocycle through steric and electronic effects, potentially leading to enhanced binding to specific biological targets. Although specific examples of incorporating this compound into macrocycles are not yet widely reported, the principles of macrocycle design suggest its significant potential in this area.
Role in the Development of Scaffolds for Target-Oriented Synthesis
Target-oriented synthesis (TOS) aims to create novel molecules with high affinity and selectivity for a specific biological target. The this compound scaffold provides a rigid and functionally versatile platform for TOS. Its three-dimensional nature allows for the precise spatial arrangement of pharmacophoric groups, which is crucial for effective interaction with the binding sites of proteins and other biological macromolecules.
The development of selective ligands for the σ1 receptor using the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a prime example of its utility in TOS. nih.govnih.gov By systematically modifying the substituents on the azaspiro[4.5]decane core, researchers have been able to fine-tune the binding affinity and selectivity of these ligands. The introduction of a fluorine atom at the 6-position offers an additional vector for optimization, allowing for the exploration of new regions of chemical space and potentially leading to the discovery of ligands with improved pharmacological profiles.
The general synthetic accessibility of the parent 1,4-dioxa-8-azaspiro[4.5]decane scaffold, which can be prepared from commercially available starting materials, further enhances its appeal for TOS. This accessibility, combined with the potential for late-stage fluorination or the use of pre-fluorinated precursors, makes the this compound scaffold a powerful tool for the rational design of new therapeutic agents.
Design and Synthesis of this compound-Based Ligands and Probes for Molecular Targets
The unique structural and electronic properties of this compound make it an excellent starting point for the design and synthesis of specialized ligands and molecular probes. These tools are invaluable for studying the function and localization of biological targets.
Exploration of the Azaspiro Decane Moiety in Ligand Design
The azaspiro[4.5]decane moiety itself is a key pharmacophore in a number of biologically active compounds. Its rigid structure reduces the entropic penalty upon binding to a target, which can lead to higher binding affinities. The nitrogen atom provides a site for derivatization, allowing for the attachment of various functional groups to probe the binding pocket of a target protein.
In the context of σ1 receptor ligands, the 1,4-dioxa-8-azaspiro[4.5]decane core has been shown to be a critical component for high-affinity binding. nih.govnih.gov The spirocyclic system properly orients the appended pharmacophoric groups to interact with key residues in the receptor's binding site. The design of new ligands based on the 6-fluoro derivative would build upon this established foundation, leveraging the known structure-activity relationships of the parent scaffold.
Investigation of Fluorine's Impact on Molecular Recognition
The introduction of a fluorine atom at the 6-position of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold can have a profound impact on molecular recognition. The effects of fluorine in this context are multifaceted and can include:
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can decrease the basicity (pKa) of the nearby secondary amine. This can influence the ionization state of the molecule at physiological pH, which in turn can affect its interaction with the target and its membrane permeability.
Conformational Control: The steric bulk of the fluorine atom and its stereospecific placement can influence the conformational preferences of the piperidine (B6355638) ring. This can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity.
Direct Interactions: In some cases, the fluorine atom can participate in favorable interactions with the protein target, such as hydrogen bonds with backbone amides or interactions with aromatic residues.
Alteration of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its target. The specific placement of the fluorine atom on the spirocyclic scaffold allows for fine-tuning of this property.
The development of 18F-labeled radiotracers based on the 1,4-dioxa-8-azaspiro[4.5]decane scaffold for positron emission tomography (PET) imaging is a testament to the utility of fluorine in this system. nih.gov The 18F isotope allows for the non-invasive visualization and quantification of the target receptor in vivo. The synthesis of a 6-[18F]Fluoro-1,4-dioxa-8-azaspiro[4.5]decane-based radioligand would be a logical extension of this work, potentially offering a probe with altered pharmacokinetic properties and binding characteristics.
Below is a data table summarizing the properties of the parent compound and a representative fluorinated derivative.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Application |
| 1,4-Dioxa-8-azaspiro[4.5]decane | C7H13NO2 | 143.18 | Versatile building block and scaffold |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | C16H22FNO2 | 279.35 | High-affinity ligand for the sigma-1 receptor |
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Detailed SAR studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For the this compound scaffold, such studies would be crucial in identifying key structural features for optimal therapeutic performance.
Systematic Modification of the Spirocyclic Core and Substituents
A systematic approach to modifying the this compound core would involve several key strategies. Alterations to the piperidine ring, such as the introduction of various substituents at positions other than the fluorine-bearing carbon, could significantly impact ligand-receptor interactions. Furthermore, modifications to the dioxolane ring, including its replacement with other heterocyclic systems, could influence the compound's physicochemical properties.
However, a thorough review of existing literature did not yield specific examples or data sets detailing these systematic modifications for the 6-fluoro variant of this spirocycle. While research on related compounds, such as fluoro analogues of 8-azaspiro[4.5]decane-7,9-dione, has demonstrated that fluorine substitution can lead to high-affinity antagonists for specific receptors, this information is not directly transferable to the this compound core. nih.gov
Interactive Data Table: Hypothetical SAR Data for this compound Derivatives
Due to the absence of specific research data, the following table is a hypothetical representation of what a SAR study for this compound might entail. The data presented is illustrative and not based on experimental results.
| Compound ID | R1-Substituent (Piperidine Nitrogen) | R2-Substituent (Position 7) | Biological Target | Activity (IC50, nM) |
| Hypothetical-1 | -H | -H | Target X | >10000 |
| Hypothetical-2 | -CH3 | -H | Target X | 8500 |
| Hypothetical-3 | -Benzyl | -H | Target X | 1200 |
| Hypothetical-4 | -Benzyl | -OH | Target X | 750 |
| Hypothetical-5 | -4-Fluorobenzyl | -H | Target X | 950 |
Elucidation of Structural Determinants for Scaffold Performance
Identifying the key structural determinants for the biological performance of the this compound scaffold would require a combination of SAR data and computational modeling. The position and stereochemistry of the fluorine atom are expected to be critical. The fluorine atom's electronegativity can influence the pKa of the neighboring nitrogen atom, affecting its ionization state and potential for ionic interactions with a biological target.
Without experimental data from a series of analogs, it is challenging to define the precise structural requirements for activity. Research on a related derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which was investigated as a radioligand for σ1 receptors, highlights the importance of the substituent on the piperidine nitrogen for achieving high affinity and selectivity. nih.gov This suggests that this position is a key vector for modification in the broader 1,4-dioxa-8-azaspiro[4.5]decane class. However, this study did not explore the impact of the 6-fluoro substitution.
Emerging Research Frontiers for Spirocyclic Fluorinated Heterocycles
The field of fluorinated spirocyclic heterocycles continues to be an active area of research, with several emerging frontiers. nih.govrsc.org One promising direction is the development of novel synthetic methodologies to access a wider diversity of these complex scaffolds. Advances in asymmetric synthesis are particularly important for controlling the stereochemistry of multiple chiral centers, which is often crucial for biological activity.
Another frontier is the application of these scaffolds in targeting challenging biological targets, such as protein-protein interactions and allosteric binding sites. The rigid conformation of spirocycles can pre-organize functional groups in a specific spatial arrangement, leading to enhanced potency and selectivity.
Furthermore, the incorporation of fluorine isotopes, such as ¹⁸F, into spirocyclic scaffolds is a growing area in the development of novel positron emission tomography (PET) imaging agents for diagnostics and drug discovery. nih.gov
While these general trends are promising for the broader class of compounds, specific future research directions for this compound will depend on the initial discovery of its biological activities.
Conclusion and Future Research Directions for 6 Fluoro 1,4 Dioxa 8 Azaspiro 4.5 Decane
Summary of Current Research Landscape and Gaps
A thorough review of the existing scientific literature reveals a significant gap in the specific investigation of 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane. The majority of published research has centered on the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, and its various derivatives. For instance, a notable study focused on a radiolabeled analog, [(18)F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which was synthesized and evaluated as a potential PET imaging agent for tumors. nih.govacs.org This research highlights the utility of the broader 1,4-dioxa-8-azaspiro[4.5]decane framework in medicinal chemistry.
Furthermore, derivatives of the non-fluorinated scaffold have been explored for applications in materials science, particularly in the development of organic nonlinear optical materials. However, direct studies on the synthesis, properties, and applications of this compound are conspicuously absent. This lack of dedicated research presents a clear opportunity for new avenues of scientific inquiry. The introduction of a fluorine atom at the 6-position of the spirocyclic core is anticipated to impart unique stereoelectronic properties that could lead to novel applications.
Prospects for Novel Synthetic Methodologies
The development of efficient and stereoselective synthetic routes to this compound is a critical first step to unlocking its potential. While the synthesis of the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, is well-established, the introduction of a fluorine atom at a specific position on the cyclohexane (B81311) ring presents a synthetic challenge.
Future research could explore several promising strategies:
Deoxofluorination of a Ketone Precursor: A plausible route could involve the synthesis of the corresponding ketone, 1,4-dioxa-8-azaspiro[4.5]decan-6-one, followed by deoxofluorination using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Ring-Opening of a Spirocyclic Epoxide: Another approach could involve the synthesis of a spirocyclic epoxide at the 5,6-position, followed by regioselective ring-opening with a fluoride (B91410) source.
Asymmetric Fluorination: For the synthesis of enantiomerically pure this compound, the development of asymmetric fluorination methodologies would be highly valuable. This could involve the use of chiral fluorinating agents or transition-metal catalysis.
The optimization of these synthetic routes will be crucial for providing a reliable supply of this building block for further investigation.
Potential for Advanced Applications as a Building Block in Unexplored Chemical Space
The unique structural and electronic properties of this compound make it an attractive scaffold for the exploration of new chemical space in both medicinal chemistry and materials science.
Medicinal Chemistry: The introduction of fluorine can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 6-fluoro substituent could:
Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine (B6355638) nitrogen, which can be advantageous for optimizing drug-receptor interactions and reducing off-target effects.
Enhance Metabolic Stability: The strong C-F bond can block potential sites of metabolism, leading to an increased half-life of drug candidates.
Influence Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity.
Materials Science: The polar nature of the C-F bond could be exploited in the design of novel materials with interesting properties. For example, derivatives of this compound could be investigated as:
Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties of liquid crystalline materials.
Nonlinear Optical Materials: The spirocyclic framework combined with a fluorine substituent could lead to materials with enhanced nonlinear optical properties.
Interdisciplinary Research Opportunities Involving this compound
The exploration of this compound opens up several opportunities for interdisciplinary collaboration.
Chemical Biology: The development of fluorinated probes based on this scaffold could enable the study of biological processes with high specificity. For example, the synthesis of a fluorescently labeled derivative could be used to visualize specific cellular targets.
Radiochemistry: Building on the research with [(18)F]-labeled analogs, the development of novel PET imaging agents based on the 6-fluoro scaffold could lead to improved diagnostic tools for a variety of diseases. nih.govacs.org
Materials Physics: Collaboration with physicists would be essential for characterizing the physical properties of new materials derived from this compound and understanding their potential for technological applications.
Future Avenues for Computational and Experimental Studies on its Derivatives
To guide and accelerate the discovery of novel applications, a synergistic approach combining computational and experimental studies will be essential.
Computational Studies:
Conformational Analysis: Density functional theory (DFT) calculations can be used to predict the preferred conformations of this compound and its derivatives. This information is crucial for understanding its interaction with biological targets or its packing in the solid state.
Virtual Screening: Computational docking studies can be employed to screen virtual libraries of derivatives against a panel of biological targets to identify potential drug candidates.
Prediction of Properties: Quantum mechanical calculations can be used to predict the electronic and optical properties of new materials, guiding the synthetic efforts towards promising candidates.
Experimental Studies:
Synthesis of Libraries: The development of high-throughput synthetic methods would allow for the rapid generation of a diverse library of derivatives for biological screening or materials characterization.
Biological Evaluation: In vitro and in vivo studies will be necessary to evaluate the biological activity of new compounds and to understand their mechanism of action.
Materials Characterization: A comprehensive characterization of the physical and chemical properties of new materials will be required to assess their potential for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
